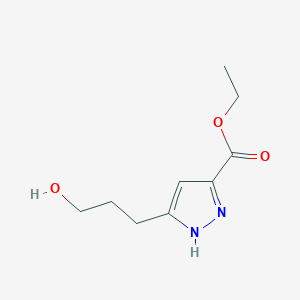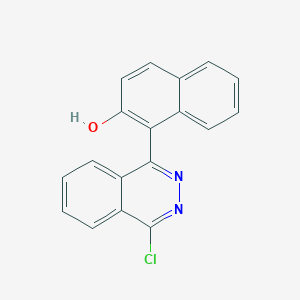![molecular formula C21H21ClN2O4 B8487757 tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate](/img/structure/B8487757.png)
tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a chloro-substituted phenyl ring, an isoindoline-1,3-dione moiety, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with an amine, followed by cyclization.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Friedel-Crafts acylation reaction using a chloro-substituted benzoyl chloride.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety, potentially converting them to hydroxyl groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Hydroxylated isoindoline derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The isoindoline-1,3-dione moiety is known to interact with various biological targets, making it a valuable scaffold for drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
作用机制
The mechanism by which tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The chloro-phenyl group can enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
- [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid methyl ester
- [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid ethyl ester
- [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid propyl ester
Uniqueness
The tert-butyl ester group in tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate provides increased steric hindrance, which can influence its reactivity and binding properties. This makes it distinct from its methyl, ethyl, and propyl ester counterparts, which have smaller alkyl groups and therefore different steric and electronic effects.
属性
分子式 |
C21H21ClN2O4 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C21H21ClN2O4/c1-21(2,3)28-20(27)23-12-17(13-7-6-8-14(22)11-13)24-18(25)15-9-4-5-10-16(15)19(24)26/h4-11,17H,12H2,1-3H3,(H,23,27) |
InChI 键 |
ZGTSNCPZXUKFIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-{[(Benzyloxy)carbonyl]amino}-4,4-difluorobutanoic acid](/img/structure/B8487702.png)


![1-{[(Benzyloxy)(formyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B8487713.png)
![3-(Oxazolo[5,4-b]pyridin-2-yl)benzenamine](/img/structure/B8487714.png)

![5-bromo-N-(2-fluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8487719.png)


![Oxirane, [[4-[(4-methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl]-](/img/structure/B8487763.png)
